N-[4-(acetylamino)phenyl]-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide -

N-[4-(acetylamino)phenyl]-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide

Catalog Number: EVT-3777596
CAS Number:
Molecular Formula: C29H26ClN3O4S
Molecular Weight: 548.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: This compound serves as a key intermediate in the synthesis of a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides, which were investigated for their α-glucosidase and acetylcholinesterase inhibitory potential.

Relevance: N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide shares the core sulfonamide structure and the 4-methylphenyl substituent with the target compound, N-[4-(acetylamino)phenyl]-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide. The primary difference lies in the presence of the benzodioxane moiety in the related compound instead of the benzamide and chlorobenzyl substituents found in the target compound.

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds was synthesized and evaluated for their enzyme inhibitory activity against α-glucosidase and acetylcholinesterase (AChE). Many of these compounds demonstrated substantial inhibitory activity against α-glucosidase and weak activity against AChE.

Relevance: These compounds represent a series of analogs built upon the core structure of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide and thus retain the sulfonamide moiety and the 4-methylphenyl substituent present in the target compound N-[4-(acetylamino)phenyl]-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide. The key structural differences are the benzodioxane and acetamide moieties in the related compounds compared to the benzamide and 4-chlorobenzyl groups found in the target compound.

N-(4-{[(4-Methoxyphenethyl)amino]sulfonyl}phenyl)acetamide

Compound Description: This molecule acts as a parent compound for a series of N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides, which were synthesized and evaluated for their antioxidant and urease inhibitory activity.

N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

Compound Description: This series of compounds, synthesized from the parent molecule N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide, displayed significant urease inhibitory activity, surpassing the standard thiourea in potency.

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide

Compound Description: This compound, also known as ZENECA ZD3523, demonstrated potent leukotriene receptor antagonist activity and was selected for clinical evaluation. It exhibited high binding affinity to leukotriene receptors and effectively inhibited bronchoconstriction in guinea pigs.

Relevance: While this compound shares the benzamide and sulfonamide functional groups with the target compound N-[4-(acetylamino)phenyl]-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide, it represents a significantly more complex structure. The related compound incorporates an indole ring system, a trifluorobutyl carbamoyl group, and a methoxy substituent on the benzamide ring, in contrast to the simpler phenyl rings and 4-chlorobenzyl substituent found in the target compound.

N-[(4-Methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide

Compound Description: This compound, known as Wy-49,353, exhibited potent leukotriene D4 antagonist activity. It effectively inhibited both LTD4- and ovalbumin-induced bronchoconstriction in guinea pigs, demonstrating its therapeutic potential for asthma and allergic reactions.

Relevance: Similar to the target compound N-[4-(acetylamino)phenyl]-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide, Wy-49,353 contains both a benzamide and a sulfonamide functional group. The primary structural difference lies in the substituents on the benzamide ring. Wy-49,353 features a 2-quinolinylmethoxy group at the meta position of the benzamide ring, while the target compound has a 4-chlorobenzyl and a 4-methylphenyl substituent on the sulfonamide nitrogen.

4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116)

Compound Description: Also known as ameltolide, this compound demonstrated potent anticonvulsant activity. [, ] It undergoes metabolic inactivation through N-acetylation and hydroxylation, forming a major metabolite, N-[4-[[[2-(hydroxymethyl)-6- methylphenyl] amino] carbonyl] phenyl] acetamide (compound 7).

4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP)

Compound Description: This compound is a metabolite of ameltolide (LY201116), formed through N-acetylation. It is further metabolized to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP).

4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP)

Compound Description: This compound is a major metabolite of ameltolide (LY201116), formed through N-acetylation and subsequent hydroxylation of one of the methyl substituents. It is the primary metabolite found in the urine and plasma after ameltolide administration.

N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide

Compound Description: This compound was synthesized as part of a study examining the biological activity of N-{3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives. It exhibited bactericidal activity, particularly against Mycobacterium luteum.

Relevance: This compound shares the core structure of a benzamide moiety and a sulfonamide group with the target compound N-[4-(acetylamino)phenyl]-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide. The key differences lie in the substituents on the benzamide and sulfonamide groups. The related compound has a hydroxyl group at the ortho position and a 4-methylbenzenesulfonyl group on the meta position of the benzamide ring, whereas the target compound has a 4-chlorobenzyl and a 4-methylphenyl substituent on the sulfonamide nitrogen and an acetamide group on the para position of the benzamide ring.

N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide

Compound Description: This compound was synthesized and tested for its biological activity alongside other N-{3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives. It displayed both bactericidal and fungicidal activity, exhibiting potent effects against Aspergillus niger.

Relevance: Similar to the target compound N-[4-(acetylamino)phenyl]-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide, this compound contains a benzamide group and a sulfonamide group. The structural differences are in the substituents on both moieties. The related compound features hydroxyl and methyl groups at the ortho and meta positions, respectively, and a 4-methylbenzenesulfonyl group at the meta position of the benzamide ring. The target compound, in contrast, has a 4-chlorobenzyl and a 4-methylphenyl substituent on the sulfonamide nitrogen and an acetamide group on the para position of the benzamide ring.

N-{3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}benzamide

Compound Description: This compound is a precursor to various derivatives with potential biological activity, including N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide. It demonstrated fungicidal activity against Aspergillus niger.

Relevance: The presence of both a benzamide group and a sulfonamide group in this compound links it structurally to the target compound N-[4-(acetylamino)phenyl]-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide. The major difference lies in the presence of a cyclohexadienone ring system in the related compound, which is absent in the target compound. Additionally, the related compound has a 4-methylbenzenesulfonyl group on the imine nitrogen, whereas the target compound has a 4-chlorobenzyl and a 4-methylphenyl substituent on the sulfonamide nitrogen and an acetamide group on the para position of the benzamide ring.

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide

Compound Description: This compound is a potent PDGF receptor tyrosine kinase inhibitor and has potential for treating diseases induced by angiotensin II, including hypertension. [, ]

Relevance: While both this compound and the target compound N-[4-(acetylamino)phenyl]-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide share a benzamide moiety, they differ significantly in their overall structure. The related compound features a pyrimidine ring system, a methylpiperazine substituent, and a pyridine group, which are absent in the target compound. The target compound, on the other hand, features a sulfonamide group with a 4-chlorobenzyl and a 4-methylphenyl substituent, and an acetamide group on the benzamide ring, which are not present in the related compound. [, ]

N-{5-[4-(4-methyl-piperazino-methyl)-benzoylamido]-2-methylphenyl}-4(3-pyridyl)-2-pyrimidine-amine

Compound Description: This compound is a preferred PDGF receptor tyrosine kinase inhibitor and has potential for treating hypertension and hypertension-induced diseases, especially when used in combination with anti-hypertensive agents, aldosterone antagonists, aldosterone synthesis inhibitors, and/or angiotensin receptor blockers.

Compound Description: This compound is synthesized from 4-methyl-2-nitro-aniline via a series of intermediates, including (3-trifluoromethylsulfonyl) -N- [4-methyl-3-nitrophenyl] -benzamide, (3-trifluoromethylsulfonyl) -N- [3-amino-4-methylphenyl] -benzamide, and (3-trifluoromethylsulfonyl) -N- [3-guanidino-4-methylphenyl] -benzamide.

Venetoclax

Compound Description: Venetoclax (ABT-199) is a potent Bcl-2 protein inhibitor used in the treatment of hematologic malignancies. It is primarily metabolized in the liver and undergoes oxidation on the dimethyl cyclohexenyl moiety, sulfation, and nitro reduction. [, ]

Relevance: Although Venetoclax and the target compound N-[4-(acetylamino)phenyl]-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide both contain a benzamide moiety and a sulfonamide group, their overall structures differ significantly. Venetoclax features a complex multi-ring system, including a pyrrolopyridine moiety, a piperazine ring, and a chlorophenyldimethylcyclohexenyl group, whereas the target compound has a simpler structure with two phenyl rings and a chlorobenzyl group. [, ]

Venetoclax N-oxide (VNO)

Compound Description: VNO is an oxidative impurity of venetoclax formed during oxidative stress degradation. It can further undergo [, ] Meisenheimer rearrangement to form the venetoclax hydroxylamine impurity (VHA).

Venetoclax hydroxylamine impurity (VHA)

Compound Description: VHA is formed from the [, ] Meisenheimer rearrangement of VNO, another oxidative impurity of venetoclax. Both VNO and VHA are potential impurities found during venetoclax API manufacturing.

N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene- sulfonamide

Compound Description: This compound, a member of the substituted N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides series, exhibited the most potent cytotoxicity among its analogs against MCF-7, Ishikawa, and MDA-MB-231 cancer cell lines.

Compound Description: This compound, part of a series of 1, 3, 4-thiadiazol derivatives, displayed good anticonvulsant activity when evaluated using the maximal electroshock method (MES).

4-amino-N-[5-(4-chlorophenyl)-1, 3, 4-thiadiazole-2-yl]-benzene sulfomide (a4)

Compound Description: This compound, another member of the 1, 3, 4-thiadiazol derivative series, exhibited good anticonvulsant activity in the maximal electroshock method (MES) assay.

Relevance: Similar to the target compound N-[4-(acetylamino)phenyl]-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide, this compound contains a sulfonamide functional group. The key structural distinctions are the presence of a thiadiazole ring and a 4-chlorophenyl substituent in the related compound, which are absent in the target compound. Conversely, the target compound features a benzamide moiety, a 4-chlorobenzyl group, and a 4-methylphenyl substituent on the sulfonamide nitrogen, which are not present in the related compound.

4-amino-[N-5(2-chlorophenyl) 1, 3, 4-thiadiazole-2-yl]-benzenesulfonamide (a2)

Compound Description: This 1, 3, 4-thiadiazol derivative demonstrated moderate anticonvulsant activity when evaluated using the maximal electroshock method (MES).

4-amino-[N-(2-Nitrophenyl)-1, 3, 4-thiadiazole-2-yl]-benzenesulfonamide (a5)

Compound Description: This 1, 3, 4-thiadiazol derivative showed moderate anticonvulsant activity in the maximal electroshock method (MES) assay.

Compound Description: This compound, referred to as compound 1, is an apoptosis-inducing agent that exists in various crystalline forms, including free base anhydrate, free base hydrate, solvate, hydrochloride salt, and sulfate salt. These forms are suitable for use as active pharmaceutical ingredients. [, ] Compound 1 also exhibits inhibitory activity against anti-apoptotic proteins of the Bcl-2 family. Additionally, it has potential for treating systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome.

Compound Description: This compound is structurally related to Compound 1 and also exhibits potential in treating systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: This aminopyrazole compound selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines and reduces Mcl-1 levels. When combined with a Bcl-2 inhibitor, it synergistically induces apoptosis in pancreatic cancer cell lines.

Relevance: While analog 24 and the target compound N-[4-(acetylamino)phenyl]-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide both contain an amide moiety, they differ significantly in their overall structure. The related compound features a pyrazole ring and a biphenyl group, which are absent in the target compound. Conversely, the target compound has a benzamide moiety and a sulfonamide group with 4-chlorobenzyl and 4-methylphenyl substituents, which are not present in analog 24.

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (navitoclax)

Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor that synergistically inhibits cell growth and induces apoptosis in pancreatic cancer cell lines when used in combination with a CDK5 inhibitor that reduces Mcl-1 levels.

Properties

Product Name

N-[4-(acetylamino)phenyl]-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]benzamide

Molecular Formula

C29H26ClN3O4S

Molecular Weight

548.1 g/mol

InChI

InChI=1S/C29H26ClN3O4S/c1-20-7-17-26(18-8-20)38(36,37)33(19-22-9-11-23(30)12-10-22)28-6-4-3-5-27(28)29(35)32-25-15-13-24(14-16-25)31-21(2)34/h3-18H,19H2,1-2H3,(H,31,34)(H,32,35)

InChI Key

FOUBTDCWSSWWHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.